molecular formula C8H14O B13276856 1,2-Dimethylcyclopentane-1-carbaldehyde

1,2-Dimethylcyclopentane-1-carbaldehyde

Cat. No.: B13276856
M. Wt: 126.20 g/mol
InChI Key: MALTWHQLIUWIDM-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclopentane-1-carbaldehyde, with a molecular formula of C9H16O, is a specialized cyclopentane-based aldehyde. This compound is characterized by a carbonyl functional group attached directly to a cyclopentane ring that is further substituted with two methyl groups. Aldehydes of this class are valuable intermediates in organic synthesis. Their primary research application often lies in serving as key precursors for the synthesis of more complex molecules, including various pharmaceuticals, agrochemicals, and fragrances. The reactive aldehyde group can undergo a wide range of transformations, such as reductions to alcohols, oxidations to carboxylic acids, and nucleophilic addition reactions, including the formation of imines or cyanohydrins. The specific steric and electronic influence of the 1,2-dimethyl substitution on the cyclopentane ring may be of particular interest in studies of stereochemistry and reaction kinetics. Researchers can utilize this compound to explore novel synthetic pathways or to develop new methodologies in asymmetric synthesis. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1,2-dimethylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C8H14O/c1-7-4-3-5-8(7,2)6-9/h6-7H,3-5H2,1-2H3

InChI Key

MALTWHQLIUWIDM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C)C=O

Origin of Product

United States

Advanced Stereochemical and Conformational Analysis of 1,2 Dimethylcyclopentane 1 Carbaldehyde

Detailed Stereoisomerism and Chirality Considerations

Stereoisomerism in 1,2-Dimethylcyclopentane-1-carbaldehyde arises from the presence of chiral centers and the restricted rotation inherent in its cyclic structure. This leads to the existence of multiple stereoisomers, which can be categorized as either enantiomers or diastereomers.

This compound possesses two chiral centers: the carbon atom at position 1 (C1), which is bonded to a methyl group, a carbaldehyde group, and two different ring carbons, and the carbon atom at position 2 (C2), which is bonded to a methyl group, a hydrogen atom, and two different ring carbons. The presence of these two stereocenters gives rise to a total of 2^2 = 4 possible stereoisomers.

These stereoisomers can be classified based on the relative orientation of the substituents on the cyclopentane (B165970) ring. The relationship between the methyl group at C2 and the substituents at C1 (methyl and carbaldehyde groups) can be described as either cis (on the same side of the ring) or trans (on opposite sides of the ring).

In the case of this compound, where the substituents at the two chiral centers are different, both the cis and trans isomers are chiral. Consequently, each diastereomer exists as a pair of non-superimposable mirror images known as enantiomers. Therefore, there are two pairs of enantiomers, constituting a total of four stereoisomers.

The four stereoisomers are:

(cis)-1,2-Dimethylcyclopentane-1-carbaldehyde (existing as a pair of enantiomers)

(trans)-1,2-Dimethylcyclopentane-1-carbaldehyde (existing as a pair of enantiomers)

These stereoisomers are distinct chemical compounds with unique three-dimensional arrangements. Diastereomers, such as the cis and trans forms, have different physical properties (e.g., boiling point, melting point, solubility) and can be separated by conventional laboratory techniques like chromatography. Enantiomers, on the other hand, have identical physical properties in an achiral environment, differing only in their interaction with plane-polarized light and their reactivity with other chiral molecules.

Stereoisomers of this compound
DiastereomerNumber of EnantiomersTotal Stereoisomers
cis-1,2-Dimethylcyclopentane-1-carbaldehyde24
trans-1,2-Dimethylcyclopentane-1-carbaldehyde2

A meso compound is an achiral compound that has multiple chiral centers. This occurs when a molecule possesses an internal plane of symmetry that makes it superimposable on its mirror image, despite the presence of stereocenters.

For a 1,2-disubstituted cyclopentane system to exhibit a meso form, the two substituents must be identical. In such cases, the cis isomer will have a plane of symmetry that bisects the C1-C2 bond, rendering the molecule achiral and thus a meso compound. The trans isomer, however, will not have such a plane of symmetry and will exist as a pair of enantiomers.

In the specific case of this compound, the substituents at C1 (a methyl group and a carbaldehyde group) and C2 (a methyl group) are different. Due to this lack of identical substitution at the two chiral centers, there is no possibility for an internal plane of symmetry in either the cis or trans isomer. Therefore, no meso compounds exist for this compound.

Conformational Landscape and Dynamics of Cyclopentane-1-carbaldehyde Rings

The cyclopentane ring is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. To alleviate this strain, the ring puckers into non-planar conformations.

Substituted cyclopentanes, including this compound, primarily adopt two low-energy conformations: the envelope and the half-chair. researchgate.net

Envelope Conformation: In this conformation, four of the carbon atoms are coplanar, while the fifth carbon atom is puckered out of the plane, resembling a sealed envelope with its flap up. This arrangement reduces some of the torsional strain present in a planar structure.

Half-Chair Conformation: In the half-chair conformation, three carbon atoms are coplanar, with one atom puckered above the plane and another below it. researchgate.net This conformation also serves to minimize torsional strain.

The energy difference between the envelope and half-chair conformations is generally small, and the ring is typically flexible, undergoing rapid interconversion between these forms through a process called pseudorotation. researchgate.net The presence of substituents, such as the methyl and carbaldehyde groups in this compound, influences the energy landscape of these conformations, making certain puckered forms more stable than others.

The stability of any cycloalkane conformation is determined by the balance of three types of strain:

Angle Strain: This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. A planar cyclopentane would have internal angles of 108°, which is very close to the ideal angle, resulting in minimal angle strain. However, puckering of the ring to relieve torsional strain can introduce a small amount of angle strain.

Torsional Strain: This is the result of repulsive interactions between the electron clouds of bonds on adjacent atoms. In a planar cyclopentane, all adjacent C-H bonds would be eclipsed, leading to significant torsional strain. The envelope and half-chair conformations are adopted to stagger these bonds and reduce this strain.

Steric strain arises from the repulsive interactions that occur when non-bonded atoms or groups are forced into close proximity. In substituted cyclopentanes, the substituents can be positioned in either pseudo-axial or pseudo-equatorial orientations in the puckered conformations.

The conformational stability of this compound is significantly influenced by the steric interactions of the methyl and carbaldehyde groups. Generally, bulkier substituents prefer to occupy pseudo-equatorial positions to minimize steric hindrance with other groups on the ring.

In the various stereoisomers of this compound, the relative orientations of the substituents will lead to different steric interactions:

In the cis isomers , the substituents at C1 and C2 are on the same side of the ring. This can lead to significant steric repulsion between these groups, particularly if they are forced into close proximity by the ring's conformation.

In the trans isomers , the substituents are on opposite sides of the ring. This arrangement generally results in less steric strain between the substituents at C1 and C2 compared to the cis isomers.

Interconversion Barriers and Pseudorotation Phenomena

The cyclopentane ring in this compound is not planar. Instead, it adopts puckered conformations to relieve torsional strain. These conformations are in constant flux through a process known as pseudorotation. mdpi.comwikipedia.org This phenomenon involves the out-of-plane motion of carbon atoms, allowing the molecule to transition between various "envelope" (C_s symmetry) and "twist" (C_2 symmetry) conformations without passing through a high-energy planar state. iupac.orgnih.govnih.gov

The substituents—two methyl groups and a carbaldehyde group—significantly influence the pseudorotation circuit. They create preferential, low-energy conformations where steric interactions are minimized. The transition between these stable conformations requires overcoming specific energy barriers. The magnitude of these interconversion barriers is determined by the steric hindrance and electronic interactions between the substituent groups. For instance, in disubstituted cyclopentanes, the energy barrier to planarity can be substantial, on the order of several kcal/mol. nih.gov

Table 1: Key Concepts in the Conformational Analysis of this compound
ConceptDescriptionRelevance to the Molecule
Pseudorotation A continuous interconversion between envelope and twist conformers in a five-membered ring without passing through a planar intermediate. iupac.orgnih.govGoverns the dynamic conformational behavior of the cyclopentane ring.
Envelope Conformation (C_s) Four carbon atoms are coplanar, and the fifth is out of the plane.Represents specific points of minimum energy in the pseudorotation pathway.
Twist Conformation (C_2) Three carbon atoms are coplanar, with the other two displaced on opposite sides of the plane. nih.govRepresents energy minima or transition states between envelope forms. nih.gov
Interconversion Barrier The energy required to convert from one stable conformer to another.Influenced by steric interactions between the methyl and carbaldehyde groups; determines the rate of conformational change.

Advanced Spectroscopic Techniques for Stereochemical Assignment and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the stereoisomers (cis/trans diastereomers and enantiomers) of this compound. The chemical shifts (δ) and coupling constants (J) of protons are highly sensitive to their local electronic environment and spatial orientation. sapub.org

In the ¹H NMR spectrum, the aldehydic proton, the methyl protons, and the ring protons will exhibit distinct signals. For the cis and trans diastereomers, the relative orientation of the substituents leads to significant differences in chemical shifts due to varying shielding and deshielding effects. For example, the chemical shift of the aldehydic proton and the C2-methyl group will differ between the cis isomer (where they are on the same face of the ring) and the trans isomer (where they are on opposite faces).

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable. sapub.org NOESY detects through-space interactions between protons that are in close proximity. A NOESY experiment on the cis isomer would show a cross-peak between the protons of the C1-carbaldehyde group and the C2-methyl group, whereas this interaction would be absent or very weak in the trans isomer. This provides an unambiguous method for assigning the relative stereochemistry.

Table 2: Expected ¹H NMR Spectral Features for Stereoisomer Differentiation
Proton TypeExpected Chemical Shift (ppm)Key Differentiating Feature
Aldehydic Proton (-CHO)9.5 - 10.0Chemical shift will vary between cis and trans isomers due to different steric environments.
Methyl Protons (-CH₃)0.8 - 1.2Distinct signals for C1-methyl and C2-methyl in each isomer. The relative shifts will differ between cis and trans configurations.
Ring Protons (-CH₂- and -CH-)1.3 - 2.5Complex multiplet patterns. Coupling constants (J-values) are dependent on dihedral angles, providing conformational information.
NOESY CorrelationN/AA cross-peak between the C1-substituent and C2-substituent protons would confirm a cis relationship. sapub.org

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing information about functional groups and conformational isomers. nih.govmdpi.com The most characteristic absorption in the IR spectrum of this compound is the strong C=O stretching band of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹.

The exact frequency of the C=O stretch is sensitive to the conformation of the cyclopentane ring. Different conformers can lead to slight shifts in this frequency or the appearance of multiple bands if several conformers coexist at room temperature. acs.org This is because the conformation affects the coupling of vibrations and the electronic environment of the carbonyl group.

The C-H stretching vibrations of the methyl and aldehyde groups (around 2720 cm⁻¹ and 2820 cm⁻¹ for the aldehyde C-H) and the ring C-H bonds (2850-3000 cm⁻¹) also provide structural information. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands corresponding to bending and skeletal vibrations, which are unique to each stereoisomer and conformer.

Table 3: Characteristic Vibrational Frequencies for Conformational Analysis
Vibrational ModeTypical Frequency Range (cm⁻¹)Structural Information Provided
C=O Stretch (Aldehyde)1720 - 1740Confirms presence of the aldehyde. Frequency is sensitive to ring conformation and electronic effects.
C-H Stretch (Aldehyde)2700 - 2750 & 2800 - 2850Characteristic Fermi resonance doublet for aldehydes.
C-H Stretch (Alkyl)2850 - 3000Relates to the methyl and cyclopentyl ring C-H bonds.
Ring Vibrations (Fingerprint)< 1500Complex pattern unique to the specific stereoisomer and its dominant conformation(s). acs.org

Mass Spectrometry (MS) for Structural Confirmation in Complex Mixtures

Mass spectrometry (MS) is a key technique for determining the molecular weight and confirming the structure of a compound by analyzing its fragmentation pattern. For this compound (Molecular Weight: 126.20 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 126.

Electron ionization (EI) would induce characteristic fragmentation. Key fragmentation pathways would include:

Loss of the aldehyde group (•CHO): A significant peak at m/z 97 (M-29), corresponding to the 1,2-dimethylcyclopentyl cation.

Alpha-cleavage: Loss of a hydrogen radical from the C1 position, resulting in a stable acylium ion at m/z 125 (M-1).

Ring fragmentation: Cleavage of the cyclopentane ring, leading to a series of smaller fragments. This pattern can be compared to known spectra of related compounds like trans-1,2-dimethylcyclopentane. nist.gov

In a complex mixture, Gas Chromatography-Mass Spectrometry (GC-MS) would first separate the components, after which the mass spectrometer would provide a distinct spectrum for each, allowing for the identification of different isomers of this compound and any impurities.

Table 4: Expected Mass Spectrometry Fragmentation Patterns
m/z ValueProposed Fragment IdentityFragmentation Pathway
126[C₈H₁₄O]⁺• (Molecular Ion)Initial ionization of the molecule.
125[M-H]⁺Loss of a hydrogen radical (alpha-cleavage).
97[M-CHO]⁺Loss of the formyl radical (•CHO).
83[C₆H₁₁]⁺Loss of the aldehyde and one methyl group.
69[C₅H₉]⁺Further fragmentation of the cyclopentyl ring.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Separation and Purity Assessment

Since this compound is a chiral molecule, it exists as a pair of enantiomers for both the cis and trans diastereomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess) of a sample. lcms.czlibretexts.org

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.comresearchgate.net The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP.

For a volatile compound like this, Gas Chromatography (GC) with a chiral capillary column is often the method of choice. lcms.cz Commonly used CSPs for GC are based on derivatized cyclodextrins. lcms.cz For High-Performance Liquid Chromatography (HPLC), CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases are effective. eijppr.comnih.gov The choice of the specific CSP and chromatographic conditions (mobile phase, temperature, flow rate) is critical to achieving baseline separation of the enantiomers. The relative area of the two enantiomer peaks in the chromatogram allows for precise quantification of the enantiomeric purity.

Table 5: Chiral Chromatography Techniques for Enantiomeric Separation
TechniqueCommon Chiral Stationary Phase (CSP)Principle of Separation
Chiral Gas Chromatography (GC) Derivatized Cyclodextrins (e.g., permethylated β-cyclodextrin) lcms.czDifferential inclusion of enantiomers into the chiral cyclodextrin (B1172386) cavity.
Chiral High-Performance Liquid Chromatography (HPLC) Polysaccharide derivatives (cellulose, amylose) on a silica (B1680970) support. nih.govFormation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions.
Chiral HPLC Pirkle-type phases (e.g., (R,R)-Whelk-O 1)π-π interactions, hydrogen bonding, and steric repulsion to differentiate enantiomers.

Mechanistic Organic Chemistry and Reactivity Profiles

Reaction Mechanisms of the Carbaldehyde Group

The presence of the carbonyl group (C=O) in the carbaldehyde moiety makes this part of the molecule the primary center of reactivity. The carbon-oxygen double bond is highly polarized, with the carbon atom bearing a partial positive charge, rendering it electrophilic and susceptible to attack by nucleophiles. sketchy.commasterorganicchemistry.com

The most characteristic reaction of aldehydes is nucleophilic addition. sydney.edu.aulibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the C=O pi bond to break and the electrons to move to the oxygen atom. libretexts.org This results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgncert.nic.in Subsequent protonation of the alkoxide yields an alcohol. libretexts.org Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and fewer electron-donating alkyl groups. libretexts.orgncert.nic.in

The reaction of 1,2-Dimethylcyclopentane-1-carbaldehyde with various nucleophiles is a versatile method for introducing a wide range of functional groups. The general mechanism involves the nucleophile forming a new bond with the carbonyl carbon, changing its hybridization from sp² to sp³. libretexts.orglibretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Class Resulting Product with this compound
Hydride Ion (H⁻) Sodium Borohydride (B1222165) (NaBH₄) Primary Alcohol (1,2-Dimethylcyclopentyl)methanol
Organometallic Methylmagnesium Bromide (CH₃MgBr) Secondary Alcohol 1-(1,2-Dimethylcyclopentyl)ethanol
Cyanide Ion (CN⁻) Hydrogen Cyanide (HCN) / Base Cyanohydrin 2-Hydroxy-2-(1,2-dimethylcyclopentyl)acetonitrile
Alcohol (ROH) Ethanol (CH₃CH₂OH) / Acid Hemiacetal/Acetal 1-Ethoxy-1-(1,2-dimethylcyclopentyl)methanol (Hemiacetal)

The aldehyde group is readily oxidized to a carboxylic acid because of the hydrogen atom attached to the carbonyl carbon. chemguide.co.ukopenstax.org This feature distinguishes aldehydes from ketones, which are resistant to oxidation except under harsh conditions that break carbon-carbon bonds. chemguide.co.uklibretexts.org The oxidation of this compound yields 1,2-Dimethylcyclopentane-1-carboxylic acid.

Several reagents can accomplish this transformation, ranging from mild to strong oxidizing agents. openstax.orgbritannica.com

Table 2: Common Reagents for Aldehyde Oxidation

Reagent Description Observation/Conditions
Tollens' Reagent ([Ag(NH₃)₂]⁺) A mild oxidizing agent. A positive test results in the formation of a silver mirror. wikipedia.org Used as a qualitative test for aldehydes. Reaction converts the aldehyde to a carboxylate salt. chemguide.co.uk
Fehling's Solution (Cu²⁺ complex) A mild oxidizing agent. A positive test gives a red-brick colored precipitate of Cu₂O. wikipedia.org Another common qualitative test for aldehydes.
Acidified Potassium Dichromate(VI) (K₂Cr₂O₇/H₂SO₄) A strong oxidizing agent. The orange solution turns green as the Cr₂O₇²⁻ is reduced to Cr³⁺. chemguide.co.uklibretexts.org

The oxidation process typically proceeds through a hydrate (B1144303) intermediate, which is formed by the addition of water to the carbonyl group. openstax.org This 1,1-diol behaves like an alcohol and is readily oxidized. openstax.org

The carbaldehyde group can be easily reduced to a primary alcohol. britannica.comwikipedia.org This is a fundamental transformation in organic synthesis. For this compound, the reduction product is (1,2-Dimethylcyclopentyl)methanol.

The choice of reducing agent is crucial for chemoselectivity, especially in more complex molecules.

Hydride Reductions: Complex metal hydrides are the most common reagents for this purpose. chemistrysteps.comallstudiesjournal.com

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that reduces aldehydes and ketones but typically does not react with less reactive carbonyl groups like esters or carboxylic acids. chemguide.co.ukwikipedia.org It can be used in protic solvents like water or ethanol. chemguide.co.ukwikipedia.org

Lithium aluminum hydride (LiAlH₄) is a much more powerful and less selective reducing agent. chemistrysteps.comchemguide.co.uk It will reduce aldehydes, ketones, esters, carboxylic acids, and more. britannica.com Due to its high reactivity, it must be used in anhydrous solvents like ether or THF and reacts violently with water. chemistrysteps.com

Catalytic Hydrogenation: Aldehydes can also be reduced to primary alcohols using hydrogen gas (H₂) in the presence of a metal catalyst such as nickel, palladium, or platinum. britannica.com

Table 3: Common Reagents for Aldehyde Reduction

Reagent Formula Selectivity Product with this compound
Sodium Borohydride NaBH₄ High (Aldehydes/Ketones) (1,2-Dimethylcyclopentyl)methanol
Lithium Aluminum Hydride LiAlH₄ Low (Reduces most C=O groups) (1,2-Dimethylcyclopentyl)methanol

For complete deoxygenation of the carbonyl group to a methylene (B1212753) (CH₂) group, stronger methods like the Wolff-Kishner (hydrazine, KOH) or Clemmensen (Zn(Hg), HCl) reductions are employed. britannica.com

Condensation reactions are those in which two molecules combine, often with the loss of a small molecule like water. libretexts.org The carbaldehyde group of this compound is an excellent electrophile for such reactions, enabling the formation of larger, more complex molecules.

The Wittig Reaction: This reaction is a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). libretexts.org The key advantage is that the double bond is formed specifically at the location of the original carbonyl group. libretexts.org The reaction of this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-ethenyl-1,2-dimethylcyclopentane. The mechanism is believed to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgchemistrysteps.com

Aldol (B89426) and Related Condensations: Aldehydes that have α-hydrogens can undergo self-condensation in the presence of an acid or base catalyst. ncert.nic.in While this compound lacks α-hydrogens, it can act as the electrophilic partner in a "crossed" or "mixed" aldol condensation with another aldehyde or ketone that does possess α-hydrogens (an enolizable carbonyl compound). wikipedia.org

Table 4: Key Condensation Reactions

Reaction Name Reagent Type Intermediate Product Type
Wittig Reaction Phosphorus Ylide (e.g., Ph₃P=CHR) Oxaphosphetane Alkene

Reactivity of the 1,2-Dimethylcyclopentane (B1584824) Ring System

In stark contrast to the highly reactive carbaldehyde group, the 1,2-dimethylcyclopentane ring is a saturated cycloalkane. nih.gov As such, it is generally unreactive towards both electrophiles and nucleophiles under typical laboratory conditions.

Electrophilic Functionalization: The C-C and C-H bonds of the ring are strong and non-polar, making them poor targets for electrophiles. Functionalization of the ring, for instance via halogenation, typically requires harsh, high-energy conditions that proceed through a radical mechanism (e.g., exposure to Br₂ and UV light) rather than an electrophilic addition or substitution pathway. youtube.comorganicchemistrytutor.com

Nucleophilic Functionalization: The cyclopentane (B165970) ring lacks the necessary features for nucleophilic attack. There are no leaving groups and no electron-withdrawing groups to activate the ring, making it inert to attack by nucleophiles. chemrxiv.orgchemrxiv.org The reactivity of the molecule is therefore overwhelmingly dominated by the chemistry of the carbaldehyde group.

Ring-Opening and Ring-Contraction/Expansion Reactions (e.g., from precursors)

Detailed studies concerning the ring-opening, ring-contraction, or ring-expansion reactions for the synthesis or transformation of this compound are not described in the current body of scientific literature. Such reactions are plausible for cyclopentane derivatives, often involving carbocationic intermediates or concerted pericyclic processes. For instance, precursors could potentially undergo rearrangement to form the 1,2-dimethylcyclopentane framework, or the title compound itself could be induced to undergo ring expansion to a cyclohexane (B81311) derivative under specific conditions. However, no experimental or theoretical studies have been published to substantiate these possibilities for this particular aldehyde.

Radical Reactions within the Cyclopentane Framework

The involvement of this compound in radical reactions has not been a subject of published research. Generally, aldehydes can participate in radical chemistry, for example, through the abstraction of the aldehydic hydrogen to form an acyl radical. Furthermore, radical reactions on the cyclopentane ring, such as hydrogen abstraction followed by functionalization or rearrangement, are known for related compounds. Specific investigations into such radical-mediated transformations involving the this compound scaffold are currently absent from the literature.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

A thorough search for kinetic and thermodynamic data for reactions involving this compound has yielded no specific results. Such studies are crucial for understanding reaction mechanisms, predicting product distributions, and optimizing reaction conditions.

Determination of Reaction Rates and Activation Parameters

There are no available data on the reaction rates or activation parameters (such as activation energy, enthalpy, and entropy of activation) for any reaction involving this compound. To provide context on the type of data that would be presented had it been available, a hypothetical data table is shown below.

Interactive Data Table: Hypothetical Reaction Kinetics

Reaction TypeTemperature (K)Rate Constant (k)Activation Energy (Ea, kJ/mol)Pre-exponential Factor (A)
Hypothetical Reaction 1Data Not AvailableData Not AvailableData Not AvailableData Not Available
Hypothetical Reaction 2Data Not AvailableData Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only, as no experimental data for this compound has been found.

Investigation of Transition State Structures and Energies

Computational or experimental investigations into the transition state structures and their associated energies for reactions of this compound are not present in the scientific literature. Such studies, typically employing quantum mechanical calculations, would provide valuable insights into the geometry of the transition state and the energy barriers of potential reaction pathways, further elucidating the compound's reactivity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), are fundamental to predicting the structural and electronic nature of molecules with high accuracy. rsdjournal.orgscienceopen.com These calculations solve approximations of the Schrödinger equation to determine molecular properties. openaccessjournals.com

The first step in computationally analyzing 1,2-Dimethylcyclopentane-1-carbaldehyde is to determine its most stable three-dimensional structures. This is achieved through geometry optimization, a process that systematically alters the molecule's geometry to find the arrangement with the lowest potential energy, known as an energy minimum. utwente.nl For a flexible molecule like this, which has multiple stereoisomers (cis and trans) and various possible arrangements of the cyclopentane (B165970) ring (envelope and twist conformations) and the aldehyde group, this process is crucial.

Conformational energy minimization involves identifying all possible low-energy conformers and calculating their relative stabilities. arxiv.orgopenreview.net Traditional methods rely on iterative optimization using molecular forces calculated by physical simulators. arxiv.org The relative energies of these conformers are critical, as they determine the predominant shapes the molecule will adopt under given conditions.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data to illustrate the typical output of conformational energy minimization calculations.

Conformer Dihedral Angle (C2-C1-C=O) Relative Energy (kcal/mol)
trans-isomer, Conformer A 10° 0.00
trans-isomer, Conformer B 170° 1.5
cis-isomer, Conformer C 15° 2.1

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the analysis of its FMOs can predict its behavior in various reactions. The energy and spatial distribution of the LUMO, likely centered on the carbonyl carbon of the aldehyde group, indicate the site for nucleophilic attack. The energy of the HOMO provides insight into the molecule's ionization potential. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. libretexts.org

Table 2: Frontier Molecular Orbital Properties for this compound Illustrative data based on typical values for similar aldehydes.

Molecular Orbital Energy (eV) Implication for Reactivity
HOMO -9.8 Represents the molecule's ability to donate electrons.
LUMO +1.5 Indicates the site and propensity for accepting electrons (electrophilicity).

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR) vibrational frequencies. rsdjournal.org By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the vibrational modes of the molecule. ucsb.edu These calculated frequencies can be compared directly with experimental IR spectra to confirm the structure of the synthesized compound or to help assign specific absorption bands to particular molecular motions. For this compound, this would involve identifying the characteristic stretching frequency of the carbonyl (C=O) group and the various C-H stretching and bending modes. nist.gov

Molecular Dynamics Simulations for Conformational Sampling and Interconversion

While quantum calculations identify stable energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govscienceopen.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes, such as ring puckering in the cyclopentane ring or rotation around single bonds. scienceopen.comresearchgate.net

For this compound, MD is used for extensive conformational sampling to explore the potential energy surface. nih.govbiorxiv.org This technique can reveal the pathways and timescales of interconversion between different stable conformers, providing a more complete picture of the molecule's flexibility and the relative populations of its various shapes in a given environment. researchgate.net

Computational Modeling of Reaction Mechanisms and Stereoselectivity

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. researchgate.net This involves mapping the entire reaction pathway from reactants to products, including the high-energy transition state.

A key goal in modeling reaction mechanisms is to locate the transition state (TS), which is the structure at the highest point on the reaction energy profile. libretexts.orgyoutube.com The transition state is a first-order saddle point on the potential energy surface, and specialized algorithms are used to find it. ucsb.edu

For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, computational modeling can determine the precise geometry of the transition state. Once the TS is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. youtube.com This value is directly related to the reaction rate and provides critical insights into the reaction's feasibility and kinetics. libretexts.orgresearchgate.net Furthermore, by calculating energy barriers for different attack trajectories (e.g., leading to different stereoisomers), the model can predict the stereoselectivity of the reaction.

Table 3: List of Compounds Mentioned

Compound Name

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a compound to its biological activity. nih.gov Should this compound be considered as a building block for bioactive compounds, QSAR would be a relevant tool for predicting the potential activity of its derivatives.

The process of developing a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity. Finally, a mathematical model is built to establish a correlation between these descriptors and the observed biological activity.

For aldehydes, QSAR studies have been conducted to predict properties such as toxicity and fragrance. nih.govnih.gov For example, the toxicity of aromatic aldehydes to Tetrahymena pyriformis has been modeled using quantum topological molecular similarity (QTMS) descriptors and the lipid-water partition coefficient (log K(o/w)). nih.gov Such studies can help in designing safer chemicals by identifying the structural features that contribute to toxicity.

In the context of fragrance, where many aldehydes find application, QSAR can be used to predict the olfactory properties of new molecules based on their structure. mdpi.comalphaaromatics.comscentsplit.com This can accelerate the discovery of new fragrance ingredients. If this compound were to be functionalized to create a library of derivatives, QSAR could be employed to screen these virtual compounds and predict which ones are most likely to possess a desired biological or sensory effect, thereby guiding synthetic efforts.

Table 2: Components of a QSAR Study for this compound Derivatives

ComponentDescriptionExample Descriptors/Methods
DatasetA collection of structurally related compounds with measured biological activity (e.g., enzyme inhibition, receptor binding, toxicity).For fragrance, this could be a set of aldehydes with known odor profiles.
Molecular DescriptorsNumerical values that characterize the properties of a molecule.Constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., molecular shape).
Statistical ModelA mathematical equation that links the descriptors to the biological activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest and Support Vector Machines.
Model ValidationThe process of assessing the predictive power and robustness of the QSAR model.Internal validation (e.g., cross-validation) and external validation using a test set of compounds not used in model development.

Applications As a Synthetic Building Block and Precursor

1,2-Dimethylcyclopentane-1-carbaldehyde as a Chiral Synthon in Complex Molecule Synthesis

The cyclopentane (B165970) motif is a core structural element in a vast number of biologically active natural products and complex organic molecules. Chiral cyclopentane derivatives, such as this compound, are particularly sought after as synthons, providing a stereochemically defined foundation for asymmetric synthesis. The presence of two methyl groups on the cyclopentane ring, in addition to the aldehyde, introduces multiple stereocenters, which can be exploited to control the stereochemical outcome of subsequent reactions.

The aldehyde functionality of this compound serves as a versatile handle for the construction of both polycyclic and spirocyclic systems. For instance, the aldehyde can undergo a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, to append new ring systems onto the cyclopentane core.

In the context of polycyclic frameworks, intramolecular cyclization reactions are a powerful strategy. A hypothetical synthetic route could involve the conversion of the aldehyde to a longer chain with a terminal reactive group. Subsequent intramolecular reaction, such as a Diels-Alder or a radical cyclization, could then form a new ring fused to the original cyclopentane. The stereochemistry of the methyl groups on the cyclopentane ring would play a crucial role in directing the facial selectivity of such cyclizations, leading to the formation of specific diastereomers. Chiral aldehydes are known to be valuable in the asymmetric synthesis of polycyclic compounds.

Spirocyclic compounds, characterized by two rings sharing a single atom, are another important class of molecules with applications in medicinal chemistry and materials science. This compound can serve as a precursor to spirocycles through various synthetic strategies. For example, the aldehyde can be transformed into a nucleophilic species which then participates in an intramolecular substitution or addition reaction to form the spirocyclic junction. The synthesis of spiro(cyclopentane-1,3'-indoline) derivatives has been demonstrated using cyclopentane precursors. frontiersin.org

A generalized scheme for the potential application of a chiral cyclopentane carbaldehyde in the synthesis of spirocyclic and polycyclic frameworks is presented below:

Starting MaterialReaction TypeIntermediate/ProductFramework Type
Chiral Cyclopentane CarbaldehydeAldol CondensationFunctionalized Cyclopentane DerivativePolycyclic Precursor
Chiral Cyclopentane CarbaldehydeWittig ReactionAlkene-substituted CyclopentanePolycyclic Precursor
Chiral Cyclopentane CarbaldehydeGrignard ReactionSecondary Alcohol on CyclopentaneSpirocyclic Precursor
Chiral Cyclopentane CarbaldehydeIntramolecular CyclizationFused Ring SystemPolycyclic
Chiral Cyclopentane CarbaldehydeRing-closing MetathesisSpirocyclic AlkeneSpirocyclic

The cyclopentane ring is a recurring structural motif in a wide array of natural products, including prostaglandins (B1171923), steroids, and various alkaloids. The total synthesis of these complex molecules often relies on the use of chiral building blocks to establish the correct stereochemistry. Chiral cyclopentenones, which can be derived from cyclopentane carbaldehydes, are recognized as powerful synthons in the synthesis of bioactive target molecules. nih.govacs.org

While specific examples of the use of this compound in total synthesis are not extensively documented, its structural features suggest its potential utility. The substituted cyclopentane core could serve as a key fragment for the synthesis of natural products containing a similar structural unit. The aldehyde group allows for the introduction of various side chains and functional groups necessary to complete the synthesis of the target molecule.

For example, a retrosynthetic analysis of a hypothetical natural product containing a 1,2-dimethylcyclopentane (B1584824) moiety might identify this compound as a key starting material. The synthesis would then involve a series of stereocontrolled reactions to elaborate the structure, with the inherent chirality of the starting material guiding the formation of new stereocenters.

Precursor for Pharmacologically Relevant Compounds (focus on synthetic utility, not biological activity)

The cyclopentane scaffold is present in numerous pharmacologically active compounds. For instance, 1,2-diarylcyclopentenes have been identified as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov This highlights the potential of the cyclopentane ring as a privileged scaffold in drug discovery.

This compound can serve as a versatile precursor for the synthesis of libraries of cyclopentane-based compounds for pharmacological screening. The aldehyde group can be readily transformed into a wide range of other functional groups, including amines, alcohols, carboxylic acids, and various heterocyclic systems. This allows for the systematic modification of the molecule's structure to explore structure-activity relationships.

The synthetic utility of this compound in this context lies in its ability to provide a rigid, stereochemically defined core upon which various pharmacophoric groups can be appended. The following table illustrates some potential transformations of the aldehyde group to generate diverse functionalities relevant to medicinal chemistry:

Starting Functional GroupReagent/ReactionResulting Functional GroupPotential Pharmacological Relevance
AldehydeReductive AminationAmineBasic nitrogen for receptor binding
AldehydeReduction (e.g., NaBH4)AlcoholHydrogen bond donor/acceptor
AldehydeOxidation (e.g., PCC)Carboxylic AcidAcidic group for salt formation/binding
AldehydeWittig ReactionAlkeneScaffold for further functionalization
AldehydeCondensation with HydrazinesHydrazonePrecursor to heterocyclic rings

Materials Science Applications (e.g., monomer for specialized polymers, if applicable)

While the primary applications of chiral aldehydes are often in asymmetric synthesis, functionalized cyclopentane derivatives also have potential in materials science. For instance, the polymerization of cyclopentene (B43876) can lead to the formation of polypentenamers. google.com

This compound, with its reactive aldehyde group, could potentially serve as a monomer or a precursor to a monomer for the synthesis of specialized polymers. The aldehyde could be modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The resulting monomer could then be polymerized to produce polymers with the cyclopentane unit incorporated into the polymer backbone or as a pendant group.

The presence of the chiral 1,2-dimethylcyclopentane unit could impart unique properties to the resulting polymer, such as chiroptical activity or specific thermal and mechanical characteristics. For example, polymers containing chiral moieties are of interest for applications in chiral chromatography, asymmetric catalysis, and as materials with nonlinear optical properties.

Furthermore, functionalized cyclopentanes are being explored for their use in the development of new materials. nih.gov The ability to precisely control the stereochemistry of the cyclopentane ring in this compound could be advantageous in creating polymers with well-defined three-dimensional structures, leading to materials with tailored properties.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for 1,2-Dimethylcyclopentane-1-carbaldehyde Synthesis

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. Future research into the synthesis of this compound will likely prioritize the development of more sustainable methods. This involves a focus on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This minimizes waste generation.

Use of Renewable Feedstocks: Investigating pathways that utilize starting materials derived from renewable biological sources rather than finite petrochemicals.

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, and minimizing the use of auxiliary substances.

Catalysis: Emphasizing the use of catalytic reagents over stoichiometric ones to reduce waste and improve reaction efficiency. Both homogeneous and heterogeneous catalysts that can be easily recovered and reused will be of particular interest.

The development of green synthetic routes is often guided by a set of metrics designed to quantify the environmental performance of a chemical process.

Green Chemistry MetricDescriptionRelevance to Synthesis of this compound
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Aims for synthetic pathways where the majority of reactant atoms are incorporated into the final aldehyde product.
E-Factor (Total mass of waste / Mass of product)Seeks to minimize the generation of waste throughout the synthesis and purification process.
Process Mass Intensity (PMI) (Total mass input / Mass of product)Considers all materials used, including solvents and reagents, encouraging a holistic view of process efficiency.
Renewable Feedstock Percentage (Mass of renewable feedstock / Total mass of feedstock) x 100%Encourages the use of starting materials derived from biomass for a more sustainable chemical industry.

By focusing on these principles and metrics, future synthetic strategies for this compound can be designed to be not only chemically efficient but also environmentally responsible.

Exploration of Organocatalytic and Biocatalytic Pathways

The synthesis of a chiral molecule like this compound necessitates precise control over stereochemistry. Asymmetric organocatalysis and biocatalysis represent powerful and sustainable tools for achieving high enantioselectivity.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov For the synthesis of substituted cyclopentanes, organocatalytic Michael additions and cascade reactions have proven effective. beilstein-journals.orgaalto.fi Future research could explore the use of chiral amines, squaramides, or prolinol derivatives to catalyze the asymmetric construction of the 1,2-dimethylcyclopentane (B1584824) skeleton, followed by the introduction of the carbaldehyde group. beilstein-journals.orgmdpi.com The advantages of organocatalysis include mild reaction conditions, stability towards air and moisture, and the avoidance of toxic heavy metals. cell.com

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and efficiency under environmentally benign conditions. researchgate.net Oxidoreductases, for instance, are capable of highly stereoselective reductions of prochiral ketones, which could be key intermediates in the synthesis of this compound. nih.gov Furthermore, enzymes can be employed in non-conventional media to enhance their stability and reactivity. unito.it The development of biocatalytic pathways could involve screening for novel enzymes or engineering existing ones to achieve the desired transformation with high yield and enantiomeric excess. researchgate.net

Catalytic ApproachKey FeaturesPotential Application in Synthesis
Organocatalysis Metal-free, mild conditions, high enantioselectivity. nih.govcell.comAsymmetric Michael additions or aldol (B89426) reactions to construct the chiral cyclopentane (B165970) ring. beilstein-journals.orgaalto.fi
Biocatalysis High specificity, biodegradable catalysts (enzymes), aqueous reaction media. researchgate.netnih.govEnantioselective reduction of a ketone precursor or stereospecific oxidation to form the aldehyde.

Integration of Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing, particularly for the synthesis of fine chemicals like fragrances. nih.govresearchgate.net The fragrance industry represents a multi-billion dollar market for synthetic organic chemistry, constantly seeking cheaper and more environmentally friendly processes. beilstein-journals.orgnih.gov

Key benefits of flow chemistry include:

Enhanced Safety: Small reaction volumes and superior heat and mass transfer minimize risks associated with exothermic reactions or hazardous reagents. beilstein-journals.org

Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and fewer byproducts. nih.gov

Scalability: Scaling up production is more straightforward than in batch processes, often by simply running the system for a longer duration or by parallelizing reactors. nih.govflinders.edu.au

Automation: Flow systems can be readily automated, allowing for high-throughput screening of reaction conditions and unattended operation. researchgate.netbeilstein-journals.org

Future research will likely focus on developing a continuous-flow synthesis of this compound. This could involve a multi-step sequence where intermediates are generated and consumed in a continuous fashion without isolation. flinders.edu.au The integration of in-line purification and real-time analytical techniques would further enhance the efficiency and robustness of such a process. researchgate.net

In Silico Design and Prediction of Novel Reactivity and Stereochemical Outcomes

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. doi.org For a molecule with multiple stereocenters like this compound, computational methods can be invaluable for predicting the most stable conformations and the stereochemical outcomes of reactions.

Density Functional Theory (DFT): Can be used to model reaction pathways, calculate transition state energies, and predict the selectivity of catalytic reactions. researchgate.netnih.gov This allows for the rational design of catalysts and the optimization of reaction conditions before extensive experimental work is undertaken.

Molecular Dynamics (MD) Simulations: Can provide insights into the behavior of the molecule in different solvent environments and its interactions with catalysts or enzyme active sites.

Quantitative Structure-Activity Relationship (QSAR): While more common in drug discovery, these principles can be adapted to predict properties relevant to fragrance compounds or other applications.

By employing these in silico techniques, researchers can screen potential synthetic routes, identify promising catalysts, and gain a deeper understanding of the factors that control stereoselectivity. acs.org This computational-first approach can significantly accelerate the development of novel and efficient syntheses for this compound. doi.org

Investigation of this compound in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Chiral molecules can self-assemble into highly ordered supramolecular structures with unique properties and functions. nih.govacs.org The aldehyde functional group is capable of forming various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, making it a useful component in supramolecular design.

Future research could explore the use of this compound as a chiral building block for the construction of:

Chiral Liquid Crystals: The specific shape and chirality of the molecule could lead to the formation of novel liquid crystalline phases.

Supramolecular Gels: The molecule could act as a gelator, forming fibrous networks that entrap solvent molecules.

Chiral Sensors: Supramolecular assemblies incorporating this aldehyde could be designed to recognize and sense other chiral molecules. acs.org

Asymmetric Catalysis: The molecule could be incorporated into larger supramolecular catalysts, where its chiral environment could induce enantioselectivity in reactions. nih.gov

The cyclopentane ring provides a rigid scaffold, while the dimethyl and carbaldehyde substituents offer sites for specific intermolecular interactions. nih.gov The investigation of this compound in supramolecular chemistry could open up new applications in materials science, sensing, and catalysis. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,2-Dimethylcyclopentane-1-carbaldehyde with high stereochemical purity?

  • Methodological Answer : The synthesis typically involves oxidation of 1,2-dimethylcyclopentane-1-methanol using agents like pyridinium chlorochromate (PCC) or Swern oxidation to preserve stereochemistry. Chiral catalysts (e.g., Sharpless-type systems) can enhance enantiomeric excess. Purification via column chromatography with chiral stationary phases or recrystallization is critical for isolating stereoisomers. Comparative analysis of reaction conditions (e.g., solvent polarity, temperature) is advised to optimize yield and purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify the aldehyde proton (~9-10 ppm) and quaternary carbons. 2D techniques (COSY, HSQC) resolve stereochemical ambiguities.
  • IR : A strong C=O stretch (~1700 cm1^{-1}) confirms the aldehyde group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray analysis using programs like SHELXL is recommended .

Q. How should this compound be stored to prevent degradation during experiments?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to avoid photodegradation. Use stabilizers like hydroquinone if polymerization is observed. Regularly monitor purity via GC-MS or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected NOE correlations in NMR vs. X-ray data) may arise from dynamic effects (e.g., ring puckering). Employ variable-temperature NMR to probe conformational flexibility. Computational modeling (DFT or MD simulations) can reconcile static (X-ray) and dynamic (NMR) data. Cross-validate with vibrational circular dichroism (VCD) for chiral centers .

Q. What strategies optimize the study of enzyme interactions with this compound in kinetic assays?

  • Methodological Answer :

  • Stopped-Flow Kinetics : Monitor rapid aldehyde-enzyme binding using fluorescence quenching or UV-Vis.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters.
  • Mutagenesis Studies : Identify active-site residues critical for catalysis by comparing wild-type and mutant enzyme kinetics.
  • Reference : Similar approaches are used for aldehyde dehydrogenase studies .

Q. How does the carbaldehyde group influence reactivity compared to non-functionalized dimethylcyclopentanes?

  • Methodological Answer : The electron-withdrawing aldehyde group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions). Steric hindrance from the 1,2-dimethyl groups may slow reactions in bulkier solvents. Comparative kinetic studies with analogs (e.g., 1,2-dimethylcyclopentane) under identical conditions can isolate electronic vs. steric effects .

Q. What computational approaches predict the regioselectivity of derivatization reactions involving this compound?

  • Methodological Answer :

  • DFT Calculations : Map electrostatic potential surfaces to identify reactive sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states.
  • Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., catalysts, solvents).
  • Validation : Cross-check predictions with experimental LC-MS or 19F^{19}\text{F} NMR tagging .

Data Contradiction Analysis

Q. How to address inconsistent chromatographic retention times in purity assessments?

  • Methodological Answer :

  • Hypothesis : Co-elution of stereoisomers or degradation products.
  • Testing : Use chiral HPLC columns (e.g., Chiralpak IA/IB) and hyphenated techniques (HPLC-MS).
  • Resolution : Optimize mobile phase (e.g., hexane:isopropanol gradients) or employ supercritical fluid chromatography (SFC) for better separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.